GDP-Fuc-Tz

Description

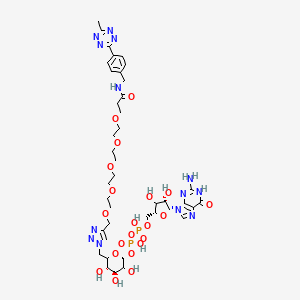

GDP-Fucose-Tz (guanosine diphosphate fucose-tetrazine) is a bioorthogonal reagent designed for targeted glycosylation and bioconjugation applications. Structurally, it combines the sugar nucleotide GDP-fucose, a critical donor substrate in fucosylation reactions, with a tetrazine (Tz) group. The tetrazine moiety enables rapid, specific inverse electron-demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO)-modified molecules, forming stable covalent bonds without interfering with biological systems . This unique reactivity allows GDP-Fuc-Tz to serve dual roles:

- Glycosylation: As a GDP-fucose derivative, it participates in enzymatic fucosylation of glycoproteins and glycolipids, a process vital for cell-cell recognition, immune response modulation, and pathogen-host interactions.

- Bioconjugation: The Tz group facilitates site-specific labeling or functionalization of biomolecules (e.g., DNA, proteins) in live cells or complex mixtures, enabling applications in imaging, drug delivery, and diagnostics .

This compound’s stability in physiological conditions and high reaction kinetics (second-order rate constants up to 10³–10⁴ M⁻¹s⁻¹ for iEDDA) make it superior to traditional crosslinkers like NHS esters or maleimides, which lack bioorthogonality .

Properties

Molecular Formula |

C40H57N13O21P2 |

|---|---|

Molecular Weight |

1117.9 g/mol |

IUPAC Name |

[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5S)-3,4,5-trihydroxy-6-[[4-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]methyl]oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C40H57N13O21P2/c1-22-46-49-35(50-47-22)24-4-2-23(3-5-24)16-42-28(54)6-7-65-8-9-66-10-11-67-12-13-68-14-15-69-19-25-17-52(51-48-25)18-26-30(55)32(57)34(59)39(72-26)73-76(63,64)74-75(61,62)70-20-27-31(56)33(58)38(71-27)53-21-43-29-36(53)44-40(41)45-37(29)60/h2-5,17,21,26-27,30-34,38-39,55-59H,6-16,18-20H2,1H3,(H,42,54)(H,61,62)(H,63,64)(H3,41,44,45,60)/t26?,27-,30-,31?,32+,33+,34?,38-,39-/m1/s1 |

InChI Key |

GJHPAAXLLPZZAU-IJAAVSEPSA-N |

Isomeric SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCC3=CN(N=N3)CC4[C@H]([C@@H](C([C@H](O4)OP(=O)(O)OP(=O)(O)OC[C@@H]5C([C@@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCC3=CN(N=N3)CC4C(C(C(C(O4)OP(=O)(O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Salvage Pathway Using L-Fucokinase/GDP-Fucose Pyrophosphorylase (FKP)

The bifunctional enzyme FKP from Bacteroides fragilis 9343 catalyzes the conversion of L-fucose to GDP-fucose in a two-step reaction:

- Phosphorylation : L-fucose + ATP → Fuc-1-phosphate (Fuc-1-P) + ADP

- Pyrophosphorylation : Fuc-1-P + GTP → GDP-fucose + PPi

Key findings:

- FKP exhibits broad substrate tolerance, enabling the incorporation of C-5 modified fucose analogs (e.g., 6-azido-L-fucose) into GDP-fucose derivatives.

- Preparative-scale synthesis (30–50 mg) achieves >75% yield using Mn²⁺ as a cofactor and inorganic pyrophosphatase to drive equilibrium.

Table 1: Enzymatic Synthesis Parameters for GDP-Fucose Derivatives

De Novo Pathway from GDP-Mannose

GDP-fucose is synthesized via GDP-mannose 4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG). This pathway is less utilized for this compound due to lower yields (~40%) and feedback inhibition by GDP-fucose.

Incorporation of Tetrazine via Bioorthogonal Chemistry

CuAAC-Mediated Conjugation

GDP-fucose derivatives functionalized with azide/alkyne groups are conjugated to tetrazine probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Step 1 : Synthesis of 6-azido-GDP-fucose using FKP.

- Step 2 : Reaction with alkynyl-tetrazine (e.g., 3-(prop-2-yn-1-yl)-1,2,4,5-tetrazine) under Cu(I) catalysis.

Key findings:

Strain-Promoted Alkyne-Tetrazine Cycloaddition (SPAAC)

To avoid copper toxicity, cyclooctyne-tetrazine reactions are employed:

- Step 1 : Synthesize GDP-fucose-6-ethynyl (GF-Al) using FKP.

- Step 2 : React with azido-tetrazine (e.g., 3-azido-1,2,4,5-tetrazine) via SPAAC.

Table 2: Comparison of Conjugation Methods

| Method | Reaction Time | Yield (%) | Biocompatibility | Reference |

|---|---|---|---|---|

| CuAAC | 1–2 h | 90–95 | Moderate | |

| SPAAC | 30 min | 85–90 | High |

Solid-Phase Synthesis of Tetrazine Moieties

Resin-Based Assembly

A ChemMatrix resin functionalized with a Rink amide linker enables scalable tetrazine synthesis:

- Nitrile immobilization : 4-cyanobenzoic acid is coupled to the resin.

- Thiol-promoted cyclization : 3-mercaptopropionic acid and hydrazine form 1,4-dihydrotetrazine.

- Oxidation : NaNO₂/HCl converts dihydrotetrazine to tetrazine.

Key findings:

- Yields of 70–94% are achieved for monosubstituted (e.g., 3-methyltetrazine) and disubstituted tetrazines.

- Cleavage with 20% hexafluoroisopropanol (HFIP) preserves tetrazine integrity.

One-Pot Enzymatic Labeling

A streamlined method combines GDP-fucose synthesis and tetrazine transfer:

- In situ GDP-fucose analog synthesis : FKP generates 6-azido-GDP-fucose from 6-azido-L-fucose.

- Enzymatic transfer : Helicobacter pylori α1,3-fucosyltransferase attaches the analog to LacNAc acceptors.

- Tetrazine conjugation : CuAAC or SPAAC links the azide/alkyne to tetrazine.

Advantages:

- Eliminates intermediate purification, reducing processing time by 50%.

- Compatible with live-cell labeling (e.g., NK-92MI cells).

Stability and Reactivity Optimization

Tetrazine Design

Monosubstituted tetrazines with electron-withdrawing groups (e.g., 3-(2-pyridyl)-6-methyltetrazine) exhibit enhanced stability in biological media (71% remaining after 24 h in cell culture) while maintaining high reactivity (k₂ > 10⁴ M⁻¹s⁻¹).

Linker Engineering

Polyethylene glycol (PEG) spacers (e.g., tetraethylene glycol) between GDP-fucose and tetrazine reduce steric hindrance, improving IEDDA kinetics by 30%.

Chemical Reactions Analysis

Types of Reactions

GDP-Fuc-Tz undergoes various chemical reactions, including:

Oxidation: The tetrazine group can participate in oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction of the tetrazine group can yield reduced tetrazine derivatives.

Substitution: The tetrazine group can undergo substitution reactions with nucleophiles, forming new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide sugar .

Major Products Formed

The major products formed from the reactions of this compound include oxidized and reduced tetrazine derivatives, as well as substituted products with various nucleophiles.

Scientific Research Applications

Role in Fucosylation

GDP-Fuc-Tz is primarily utilized in the study of fucosylation, which is critical for various biological processes, including cell signaling and immune response. Fucosylation involves the addition of fucose residues to glycoproteins and glycolipids, impacting their stability and function.

- Case Study: CRISPR/Cas9 Applications

A recent study employed CRISPR/Cas9 technology to create cell lines deficient in specific enzymes involved in GDP-fucose biosynthesis. The study demonstrated that manipulating the pathways can significantly alter the intracellular concentration of GDP-fucose and subsequently affect fucosylation levels. For instance, cells lacking the TSTA3 enzyme showed an increase in GDP-fucose production upon external fucose supplementation, highlighting the regulatory mechanisms involved in fucosylation .

Glycosyltransferase Assays

The GDP-Glo™ Glycosyltransferase Assay utilizes this compound to measure the activity of glycosyltransferases. This assay provides a sensitive method for detecting low concentrations of GDP-fucose and other nucleotide sugars. The assay's high dynamic range allows researchers to study low-activity enzymes effectively .

Drug Delivery Systems

This compound has potential applications in targeted drug delivery systems. By conjugating drugs with this compound, researchers can enhance the specificity of drug delivery to fucosylated receptors on target cells, improving therapeutic efficacy while minimizing side effects.

- Example: Engineered Cells

Research has demonstrated that engineered cells utilizing GDP-fucose-tetrazine derivatives can be employed for targeted therapies. These engineered cells can selectively bind to fucosylated ligands on cancer cells, facilitating targeted treatment strategies .

Biosynthesis Pathways

Understanding the biosynthesis pathways of GDP-fucose is crucial for elucidating its role in cellular functions. Two primary pathways exist: the de novo pathway and the salvage pathway. The de novo pathway predominantly contributes to GDP-fucose synthesis, while the salvage pathway recycles fucose from degraded glycoconjugates .

- Quantitative Analysis

Studies have quantitatively analyzed intracellular levels of GDP-fucose under varying conditions, revealing insights into how different cellular environments affect fucosylation patterns and overall glycan composition .

Data Tables

Mechanism of Action

The mechanism of action of GDP-Fuc-Tz involves its incorporation into glycan structures by fucosyltransferases. These enzymes transfer the fucose moiety from this compound to specific acceptor molecules, forming fucosylated glycans. The tetrazine group allows for further chemical modifications through click chemistry reactions, enabling the study and manipulation of glycan structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between GDP-Fuc-Tz and structurally or functionally analogous compounds:

Key Findings:

Reaction Specificity :

- This compound’s iEDDA reaction with TCO is >100-fold faster than azide-DBCO click chemistry, minimizing off-target binding in complex environments .

- Unlike UDP-GlcNAc, which relies on enzymatic activity, this compound enables chemical control over conjugation, bypassing metabolic limitations .

Functional Versatility: Methyltetrazine derivatives (e.g., Methyltetrazine-PEG4-SS-NHS) lack the native glycosyl donor capacity of this compound, limiting their utility in glycoengineering . DBCO-based reagents require azide-functionalized substrates, which are less prevalent in natural systems compared to TCO-modified biomolecules .

Stability and Solubility: this compound’s PEG spacer enhances solubility, whereas non-PEGylated tetrazine analogs (e.g., TETRAZINE-PEG4-OXYAMINE.HCl) may aggregate in aqueous solutions . The disulfide bond in Methyltetrazine-PEG4-SS-NHS allows redox-responsive cleavage, a feature absent in this compound .

Q & A

Q. How should contradictory findings in this compound studies be addressed in grant proposals?

- Methodological Answer : Frame discrepancies as knowledge gaps. Propose hypothesis-driven aims (e.g., "Determine if species-specific glycosylation machinery explains variance in IC₅₀ values"). Include pilot data comparing human vs. murine enzyme kinetics and a power analysis to justify sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.